molecular formula C11H16N2O2 B13578945 3-Methoxy-5-(piperidin-4-yloxy)pyridine

3-Methoxy-5-(piperidin-4-yloxy)pyridine

Cat. No.: B13578945
M. Wt: 208.26 g/mol
InChI Key: COYWBSRTFBCQLH-UHFFFAOYSA-N
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Description

3-Methoxy-5-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 3-position and a piperidin-4-yloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-methoxypyridine with piperidin-4-ol under suitable conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxaldehyde, while reduction of the pyridine ring can produce a piperidine derivative.

Scientific Research Applications

3-Methoxy-5-(piperidin-4-yloxy)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-ylmethoxy)pyridine: Similar structure but with a methylene bridge.

    2-(Piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the 2-position.

    4-(Piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the 4-position.

Uniqueness

3-Methoxy-5-(piperidin-4-yloxy)pyridine is unique due to the specific positioning of the methoxy and piperidin-4-yloxy groups, which can influence its chemical reactivity and biological activity. This unique arrangement can result in distinct pharmacological properties compared to its analogs.

Biological Activity

3-Methoxy-5-(piperidin-4-yloxy)pyridine is a heterocyclic organic compound that has garnered attention in pharmacological research due to its significant biological activity. Characterized by a pyridine ring substituted with a methoxy group and a piperidine moiety, this compound has shown promise in various therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2} with a molecular weight of approximately 204.27 g/mol. The structure features:

  • Methoxy group at the 3-position
  • Piperidin-4-yloxy group at the 5-position

These functional groups contribute to its unique chemical properties and biological activities, enabling interactions with specific biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. For instance, studies have demonstrated that this compound can effectively target pathways involved in cell proliferation and apoptosis, making it a candidate for further development in cancer therapy.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HeLa (Cervical)10.5Cell cycle arrest
A549 (Lung)12.8Inhibition of proliferation

Neurological Applications

Beyond its anticancer properties, this compound has potential applications in treating neurological disorders. Its structural features allow it to interact with neurotransmitter receptors, which may enhance its efficacy in modulating neural activity. Preliminary studies suggest that it could serve as an effective agent for conditions such as depression or anxiety by influencing serotonin and dopamine pathways .

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Binding to Receptors : It interacts with specific receptors involved in cell signaling pathways, particularly those regulating apoptosis and proliferation.
  • Inhibition of Enzymes : The compound may inhibit enzymes such as phosphodiesterases, which play a crucial role in cellular signaling processes .

Case Studies

Several case studies have highlighted the efficacy of this compound. For example:

  • In vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis.
  • Animal Models : In vivo experiments using mouse models of cancer showed that administration of the compound led to tumor size reduction and improved survival rates compared to control groups .

Synthesis and Derivatives

Various synthesis methods have been reported for this compound, allowing for the exploration of derivatives that may enhance its biological activity or selectivity. Notable methods include:

  • Nucleophilic Substitution Reactions : Utilizing the methoxy group for further derivatization.
  • Alkylation Reactions : Modifying the piperidine moiety to improve receptor binding affinity.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Complexity Level
Nucleophilic Substitution75Moderate
Alkylation65High

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methoxy-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O2/c1-14-10-6-11(8-13-7-10)15-9-2-4-12-5-3-9/h6-9,12H,2-5H2,1H3

InChI Key

COYWBSRTFBCQLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN=C1)OC2CCNCC2

Origin of Product

United States

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